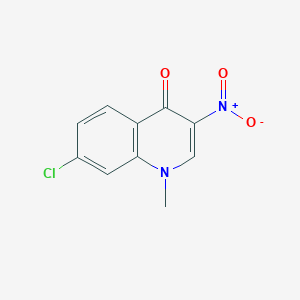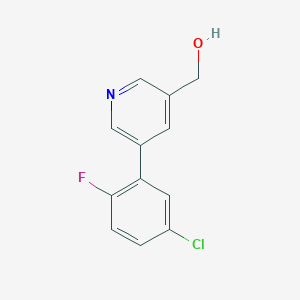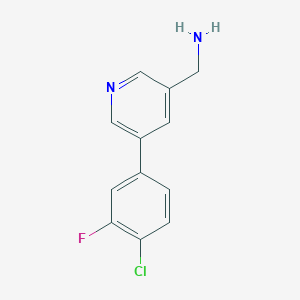
(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina es un compuesto orgánico que pertenece a la clase de aminas heterocíclicas. Este compuesto presenta un anillo de piridina sustituido con un grupo 4-cloro-3-fluorofenil y un grupo metanamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina típicamente involucra los siguientes pasos:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante varios métodos, incluida la síntesis de piridina de Hantzsch, que implica la condensación de β-cetoésteres con aldehídos y amoníaco.
Reacciones de Sustitución: La introducción del grupo 4-cloro-3-fluorofenil en el anillo de piridina se puede lograr mediante reacciones de sustitución aromática nucleofílica. Este paso a menudo requiere el uso de una base adecuada y un precursor halogenado.
Aminación: El paso final implica la introducción del grupo metanamina. Esto se puede lograr mediante aminación reductora, donde el derivado de piridina se hace reaccionar con formaldehído y un agente reductor como el cianoborohidruro de sodio.
Métodos de Producción Industrial
La producción industrial de (5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones halogenadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las bases como el carbonato de potasio y los solventes como la dimetilformamida se emplean a menudo.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina sustituidos, aminas y N-óxidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluida su interacción con diversas enzimas y receptores.
Medicina: Se está llevando a cabo investigación para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de agroquímicos y tintes.
Mecanismo De Acción
El mecanismo de acción de (5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
(4-Cloro-3-fluorofenil)piridina: Carece del grupo metanamina pero comparte la estructura principal.
(5-(4-Cloro-3-fluorofenil)piridin-3-il)amina: Estructura similar pero sin el puente metileno.
(5-(4-Cloro-3-fluorofenil)piridin-3-il)metanol: Contiene un grupo hidroxilo en lugar de la amina.
Unicidad
(5-(4-Cloro-3-fluorofenil)piridin-3-il)metanamina es única debido a la presencia tanto del grupo 4-cloro-3-fluorofenil como del grupo metanamina en el anillo de piridina. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
1346691-97-1 |
|---|---|
Fórmula molecular |
C12H10ClFN2 |
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
[5-(4-chloro-3-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
Clave InChI |
ZHDLMJJOUXHFBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



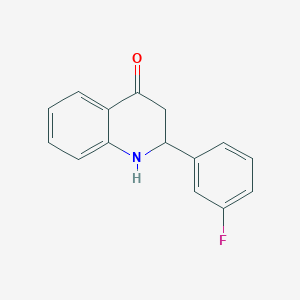
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)


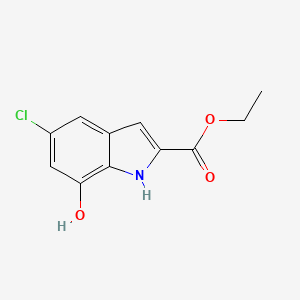
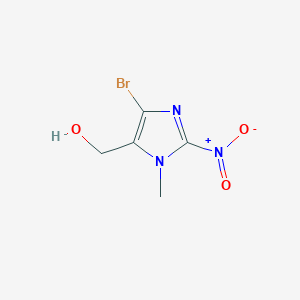
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
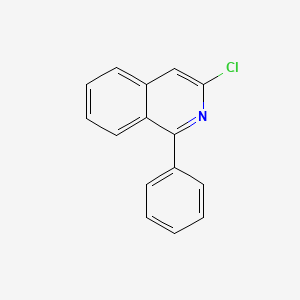
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)
